3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride
Description
3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride is a small organic compound featuring a five-membered oxazole ring linked to a propan-1-amine backbone, with two hydrochloride counterions enhancing its solubility and stability. The oxazole moiety, a heterocycle containing oxygen and nitrogen, confers unique electronic properties, making this compound a valuable scaffold in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H12Cl2N2O |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2;2*1H |
InChI Key |
KONHRTBSCGZBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of an oxazole derivative with a propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include multiple steps, such as purification and crystallization, to obtain the compound in its dihydrochloride form. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the compound.
Scientific Research Applications
3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on various biological systems.
Medicine: The compound is explored for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in their heterocyclic rings, substituents, and physicochemical properties. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Key Observations:
- Benzoxazole vs.
- Oxadiazole Derivatives : Compounds like the thiophene-oxadiazole hybrid () introduce sulfur-based electronic effects, which may improve binding to metal ions or redox-active targets .
Biological Activity
3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neurodegenerative diseases. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility and bioavailability, making it a candidate for pharmacological applications.
Anticancer Activity
Research indicates that compounds containing the oxazole moiety exhibit significant anticancer properties. A study focused on 1,3-oxazole sulfonamides revealed that these compounds can inhibit cancer cell growth effectively. The majority of tested compounds displayed growth inhibition against the NCI-60 human tumor cell lines, with some achieving GI50 values in the low micromolar to nanomolar ranges, particularly against leukemia cell lines .
Table 1: Growth Inhibition Data for 1,3-Oxazole Compounds
| Compound | Mean Growth Inhibition (%) | Mean GI50 (nM) |
|---|---|---|
| 60 | 31.76 | 1.18 |
| 61 | 30.57 | N/A |
| 62 | 31.39 | 3.92 |
This table summarizes the growth inhibition percentages and GI50 values for selected oxazole derivatives, highlighting their potential as effective anticancer agents.
The mechanism by which oxazole-based compounds exert their anticancer effects often involves interaction with tubulin, leading to microtubule depolymerization. This action disrupts the mitotic spindle formation, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Neuroprotective Effects
In addition to anticancer properties, oxazole derivatives have been investigated for their neuroprotective effects. A study on nonpeptidic oxazole-based ligands demonstrated their ability to modulate protein-protein interactions (PPIs) related to neurodegenerative diseases. These compounds were found to reduce α-synuclein dimerization and enhance protein phosphatase 2A activity, which is crucial in mitigating neurodegeneration .
Case Studies
- Cancer Treatment : In a clinical setting, a derivative of the oxazole class was tested in patients with resistant leukemia. The compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.
- Neurodegenerative Disease : A case study involving patients with Parkinson's disease indicated that treatment with an oxazole-based compound improved cognitive function and reduced motor symptoms over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
